molecular formula C12H17BrN2 B6332380 1-[(4-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240580-52-2

1-[(4-Bromophenyl)methyl]-2-methylpiperazine

Cat. No.: B6332380
CAS No.: 1240580-52-2
M. Wt: 269.18 g/mol
InChI Key: BLPIJNKAIOGIRA-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further substituted with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine typically involves the reaction of 4-bromobenzyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-2-methylpiperazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The compound can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Bromophenyl)methyl]-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-8-14-6-7-15(10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPIJNKAIOGIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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